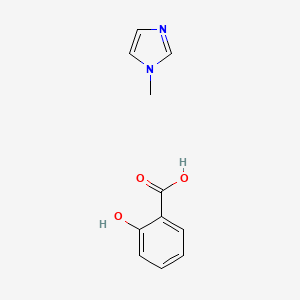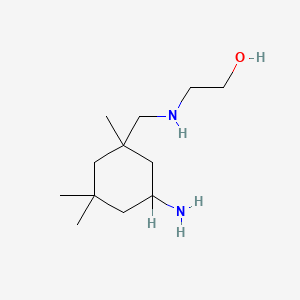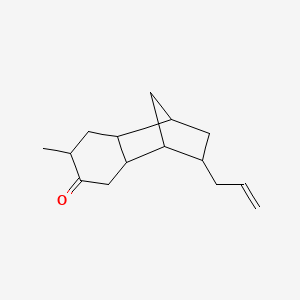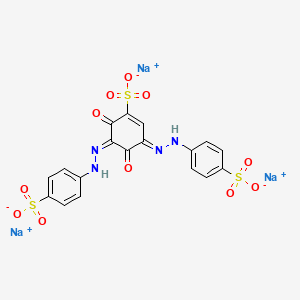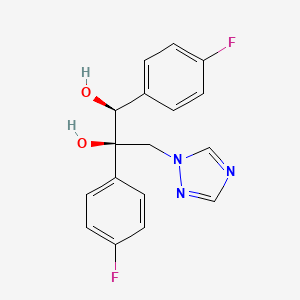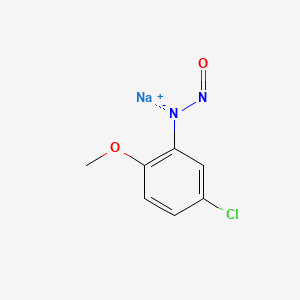
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H7ClN2O2Na and a molecular weight of 208.58 g/mol
Preparation Methods
The synthesis of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid in the presence of sodium hydroxide. The reaction conditions include maintaining a low temperature to ensure the stability of the nitroso group. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to optimize yield and purity.
Chemical Reactions Analysis
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide can be compared with similar compounds such as:
- 5-chloro-2-methoxyphenyl isocyanate
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- N-(5-chloro-2-methoxyphenyl)benzenesulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its nitroso group, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
85631-92-1 |
|---|---|
Molecular Formula |
C7H6ClN2NaO2 |
Molecular Weight |
208.58 g/mol |
IUPAC Name |
sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
InChI Key |
DVOYCPJKYTWBFN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N-]N=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


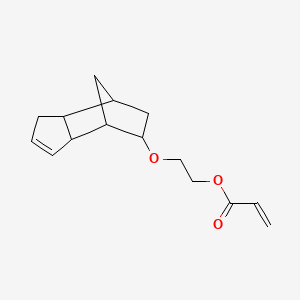
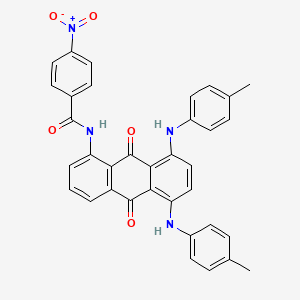
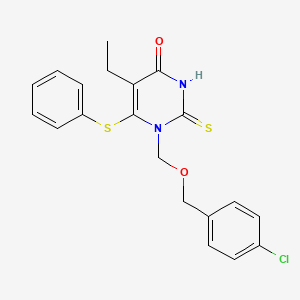
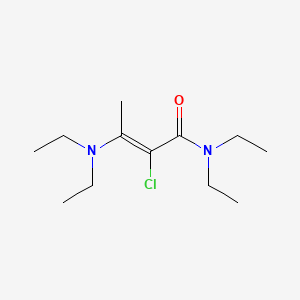
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
